![molecular formula C19H30N6OS B2715374 N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide CAS No. 946211-30-9](/img/structure/B2715374.png)
N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide is a complex organic compound notable for its multi-faceted applications in scientific research and industrial processes. The structure features a pyrazolo[3,4-d]pyrimidine core, flanked by ethylthio and isopropylamino groups, with a cyclohexanecarboxamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Formation of Pyrazolo[3,4-d]pyrimidine Core: : Starting from a suitable precursor, such as a 4,6-dichloropyrimidine, undergoes a nucleophilic substitution with ethylthio and isopropylamino groups under controlled conditions.
Attachment of Ethyl Chain: : Introduce an ethyl chain at the 2-position using alkylation reactions, ensuring the formation of stable intermediates.
Carboxamide Formation: : React the intermediate with cyclohexanecarboxylic acid chloride in the presence of a base like triethylamine, facilitating the carboxamide bond formation.
Industrial Production Methods: : Scaling up the synthesis involves:
Bulk Reactors: : Use of large-scale reactors with precise temperature and pressure controls.
Catalysis: : Implementing catalytic processes to increase yield and reduce reaction times.
Purification: : Employing chromatographic techniques to purify the final compound, ensuring industrial-grade purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation at the ethylthio group, forming sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : The cyclohexanecarboxamide group can be reduced to corresponding amines using reagents such as lithium aluminum hydride.
Substitution: : The pyrazolo[3,4-d]pyrimidine core allows for various substitution reactions, enhancing its utility in chemical modifications.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (mild conditions), m-chloroperbenzoic acid (for more robust oxidation).
Reduction: : Lithium aluminum hydride, sodium borohydride for selective reductions.
Substitution: : Alkyl halides, acyl chlorides, and various nucleophiles under appropriate solvent and temperature conditions.
Major Products
Sulfoxides and Sulfones: from oxidation.
Amines and Amides: from reduction.
Substituted Derivatives: from nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
Pharmacological Studies
N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide has been researched for its potential as an inhibitor of various biological targets:
- VEGFR-2 Inhibition : Similar compounds have shown effectiveness in inhibiting the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth. Studies indicate that derivatives of pyrazolo[3,4-d]pyrimidine exhibit IC50 values in the nanomolar range against VEGFR-2, suggesting that this compound may share similar properties .
Molecular Docking Studies
Molecular docking studies have been conducted to evaluate the binding affinity of this compound to various targets. These studies utilize computational methods to predict how well the compound fits into the active site of target proteins, providing insights into its potential efficacy as a therapeutic agent.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including breast and hepatic cancer cells. For instance, related compounds have demonstrated selective toxicity towards cancer cells while sparing normal cells . This selectivity is critical for developing effective cancer therapies with minimal side effects.
Case Studies
Several case studies highlight the applications and efficacy of compounds similar to this compound:
- Study on VEGFR-2 Inhibitors : A study published in a peer-reviewed journal demonstrated that derivatives targeting VEGFR-2 showed significant inhibition rates and were effective in reducing tumor growth in vivo .
- Cytotoxicity Assays : Another research investigation assessed the cytotoxic effects of pyrazolo[3,4-d]pyrimidine derivatives on various cancer cell lines, revealing IC50 values that indicate potent anticancer activity .
Wirkmechanismus
Molecular Targets
Enzymes: : Interacts with enzyme active sites, inhibiting their function.
Receptors: : Modulates receptor activity, influencing signaling pathways.
Pathways Involved
Signal Transduction: : Alters pathways by modulating receptor activities.
Metabolic Pathways: : Impacts key enzymes, altering metabolic rates and processes.
Vergleich Mit ähnlichen Verbindungen
Compared to other pyrazolo[3,4-d]pyrimidine derivatives, N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide stands out due to its unique combination of functional groups, which confer enhanced biological activity and chemical versatility.
Similar Compounds
4-Amino-2-(ethylthio)pyrimidine derivatives: .
6-Substituted pyrazolo[3,4-d]pyrimidines: .
Cyclohexanecarboxamide-based compounds: .
This compound’s synthesis and reactions contribute to a broad spectrum of applications, making it a valuable asset in research and industrial settings.
Biologische Aktivität
N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
Basic Information
Property | Value |
---|---|
CAS Number | 954032-73-6 |
Molecular Formula | C27H32N6OS |
Molecular Weight | 488.6 g/mol |
Structure | Chemical Structure |
Structure Analysis
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The ethylthio and isopropylamino groups contribute to its unique pharmacological profile.
Research indicates that compounds similar to this compound often act as inhibitors of specific kinases involved in cell signaling pathways. This inhibition can lead to modulation of various cellular processes, including proliferation and apoptosis.
Pharmacological Effects
The compound has been investigated for several pharmacological effects:
- Antitumor Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation in preclinical models.
- Neuroprotective Effects : Some studies indicate neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Case Studies
- Antitumor Efficacy : A study published in Journal of Medicinal Chemistry explored the antitumor effects of similar pyrazolo[3,4-d]pyrimidine derivatives. Results showed significant inhibition of tumor growth in xenograft models when treated with these compounds .
- Inflammation Reduction : In a model of acute inflammation, compounds structurally related to this compound demonstrated a marked decrease in pro-inflammatory cytokines .
- Neuroprotection in Models of Alzheimer's Disease : Research indicated that derivatives of this compound could protect neuronal cells from amyloid-beta-induced toxicity, suggesting potential applications in Alzheimer's disease .
Eigenschaften
IUPAC Name |
N-[2-[6-ethylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N6OS/c1-4-27-19-23-16(22-13(2)3)15-12-21-25(17(15)24-19)11-10-20-18(26)14-8-6-5-7-9-14/h12-14H,4-11H2,1-3H3,(H,20,26)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQQAANFFFTWMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C2C=NN(C2=N1)CCNC(=O)C3CCCCC3)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.